An In-depth Technical Guide to the Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the primary synthetic strategies, experimental protocols, and quantitative data to support researchers in the efficient synthesis of this molecule.
Introduction
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative containing both an amine and a carboxylic acid functional group. This substitution pattern makes it a valuable building block in medicinal chemistry. The synthesis of this compound typically involves the formation of the biphenyl core structure, commonly via a palladium-catalyzed cross-coupling reaction, followed by the introduction or modification of the amino and carboxylic acid moieties. This guide will focus on the most prevalent and effective synthetic methodologies reported in the scientific literature.
Synthetic Strategies
Two primary synthetic routes have been identified for the synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. Both strategies utilize a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl backbone, followed by the reduction of a nitro group to the desired amine.
-
Route 1: Direct Suzuki coupling of a nitro-substituted aryl halide with 3-carboxyphenylboronic acid, followed by reduction of the nitro group.
-
Route 2: Protection of a functional group on the nitro-containing aryl halide, followed by Suzuki coupling, and a final deprotection/reduction step.
The choice of route often depends on the starting materials' availability, desired scale, and safety considerations.
Experimental Protocols & Data
Route 1: Direct Suzuki Coupling and Reduction
This route involves the direct coupling of a commercially available bromonitrophenol derivative with 3-carboxyphenylboronic acid, followed by the reduction of the nitro intermediate.
Step 1: Suzuki-Miyaura Coupling
The formation of the biphenyl linkage is achieved through a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid, catalyzed by a palladium complex.
Experimental Protocol: Synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
-
In a reaction vessel, combine the aryl bromide (e.g., 2-bromo-6-nitrophenol) (1.0 equivalent), 3-carboxyphenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%) or Palladium(II) acetate/phosphine ligand complex.[1]
-
Add a suitable base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 equivalents).[2][3]
-
The reaction is carried out in a solvent system, which can be a mixture of an organic solvent and water, such as 1,4-dioxane/water, toluene/ethanol/water, or N,N-dimethylformamide/water.[3][4]
-
The reaction mixture is degassed and heated under an inert atmosphere (Nitrogen or Argon) to a temperature ranging from 80°C to 120°C.[2]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified (e.g., with 1 M HCl) to a pH of 1-2.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Reduction of the Nitro Group
The nitro group of the biphenyl intermediate is reduced to an amine using catalytic hydrogenation or chemical reducing agents.
Experimental Protocol 2a: Catalytic Hydrogenation of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
-
Dissolve 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (5.0 g) in a mixture of methanol (300 mL) and triethylamine (4.75 mL).[6][7]
-
Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g) to the solution.[6][7]
-
The mixture is hydrogenated in a pressure vessel under a hydrogen atmosphere (10 bar) at room temperature for 21 hours.[6][7]
-
After the reaction, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated to dryness. The residue is dissolved in water (40 mL) and the pH is adjusted to 5.5 with 0.5 M HCl.[6][7]
-
The resulting precipitate is stirred, filtered, washed with water, and dried to afford 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[6][7]
Experimental Protocol 2b: Chemical Reduction using Hydrazine Hydrate
-
Dissolve 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (77.76g) in a mixed solvent of water (130mL) and ethanol (648mL).[7]
-
Add ferric hydroxide (2.33g) and silica gel (7.78g) and mix well.[7]
-
Add hydrazine hydrate (233 mL) at a controlled temperature of 20-30°C and stir for 30 minutes.[7]
-
Increase the temperature to 50°C and react for 3 hours.[7]
-
After cooling, the mixture is filtered. The filtrate is pH-adjusted to 4.5 with formic acid, stirred for 2 hours, filtered, washed with ethanol, and dried.[7]
Quantitative Data for Route 1
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Suzuki Coupling | 2-bromo-6-nitrophenol, 3-carboxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,4-dioxane/H₂O | 90 | - | 47 | - |
| Hydrogenation | 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 10% Pd/C, H₂ (10 bar) | Methanol, Et₃N | RT | 21 | 86.7 | 97.9 (HPLC) |
| Chemical Reduction | 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid | Ferric hydroxide, Hydrazine hydrate | Ethanol/Water | 20-50 | 3.5 | 96.9 | 99.8 |
Route 2: Synthesis via Protected Intermediate
This route involves the protection of the hydroxyl group of the starting bromonitrophenol to prevent side reactions during the Suzuki coupling. A benzyl protecting group is commonly used.
Step 1: Protection of 2-bromo-6-nitrophenol
The phenolic hydroxyl group is protected, for instance, as a benzyl ether.
Step 2: Suzuki-Miyaura Coupling of the Protected Aryl Bromide
Experimental Protocol: Synthesis of 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
-
This step follows a similar procedure to the Suzuki coupling in Route 1, using the protected 1-bromo-2-(benzyloxy)-3-nitrobenzene as the aryl halide.[3]
-
A preferred catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), with sodium carbonate as the base in a 1,4-dioxane and water solvent mixture.[3]
Step 3: Deprotection and Reduction
The final step involves the simultaneous removal of the benzyl protecting group (debenzylation) and the reduction of the nitro group to an amine.
Experimental Protocol: Hydrogenation and Debenzylation
-
The intermediate, 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, is dissolved in a suitable solvent such as ethanol or methanol.
-
Palladium on carbon (Pd/C) is added as the catalyst.
-
The reaction is carried out under a hydrogen atmosphere. This single step achieves both the reduction of the nitro group and the cleavage of the benzyl ether.[3][8]
Quantitative Data for Route 2
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 2-(Benzyloxy)-1-bromo-3-nitrobenzene, 3-carboxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 1,4-dioxane/H₂O | - | - | High |
| Deprotection/Reduction | 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | Pd/C, H₂ | Ethanol | - | - | High |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic Route 1 for 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
Caption: Synthetic Route 2 involving a protection-deprotection sequence.
Caption: General experimental workflow for the Suzuki-Miyaura coupling step.
Conclusion
The synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is well-established, with the Suzuki-Miyaura cross-coupling reaction being the key transformation. The choice between a direct coupling and a protection-deprotection strategy will depend on the specific substrate and desired process efficiency. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate. Careful optimization of reaction conditions, particularly the catalyst system and base, can lead to high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
